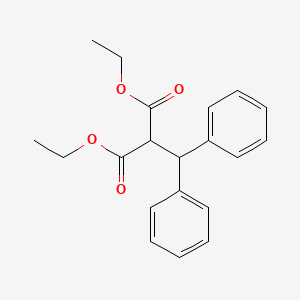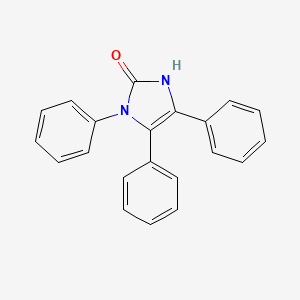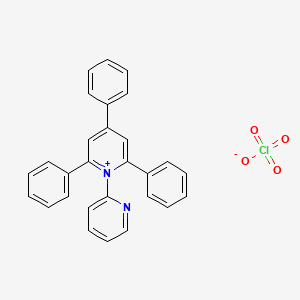
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure It belongs to the class of spiro compounds, which are characterized by having two rings that share a single atom, typically a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the pyrazole ring and the introduction of the tetrafluoroboranuide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophiles used.
科学的研究の応用
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide include other spiro compounds with similar structural features. Examples include:
- Spiro[2.2]pentane
- 1,10-bis(2-propenyl)-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane
- 1-(1,4-dithiaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperidine
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique spiro structure. This gives it distinct chemical and biological properties that make it valuable for various applications.
特性
IUPAC Name |
2-(2,2-dimethyl-3,5-diphenyl-4H-pyrazol-2-ium-3-yl)-1-phenylethanone;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O.BF4/c1-27(2)25(22-16-10-5-11-17-22,19-24(28)21-14-8-4-9-15-21)18-23(26-27)20-12-6-3-7-13-20;2-1(3,4)5/h3-17H,18-19H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBMIAHTWWBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(C(CC(=N1)C2=CC=CC=C2)(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B7778003.png)



![2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B7778029.png)


![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)


![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate](/img/structure/B7778076.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride](/img/structure/B7778084.png)
